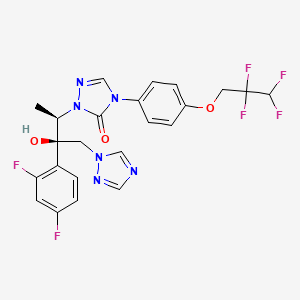

Tak 187

描述

属性

CAS 编号 |

155432-64-7 |

|---|---|

分子式 |

C23H20F6N6O3 |

分子量 |

542.4 g/mol |

IUPAC 名称 |

2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C23H20F6N6O3/c1-14(22(37,9-33-12-30-11-31-33)18-7-2-15(24)8-19(18)25)35-21(36)34(13-32-35)16-3-5-17(6-4-16)38-10-23(28,29)20(26)27/h2-8,11-14,20,37H,9-10H2,1H3/t14-,22-/m1/s1 |

InChI 键 |

CBHTUKXHISWMTH-JLCFBVMHSA-N |

手性 SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |

规范 SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C(=O)N(C=N3)C4=CC=C(C=C4)OCC(C(F)F)(F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone TAK 187 TAK-187 |

产品来源 |

United States |

Foundational & Exploratory

The Critical Role of Threonine 187 Phosphorylation in TAK1 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a central signaling node in a multitude of cellular processes, including innate and adaptive immunity, inflammation, and cell survival. The activation of TAK1 is a tightly regulated process, with the phosphorylation of threonine 187 (Thr187) in its activation loop serving as a critical and indispensable event. This technical guide provides an in-depth exploration of the role of TAK1 phosphorylation at Thr187, detailing the molecular mechanisms of its activation, its downstream signaling consequences, and the experimental methodologies used to study this pivotal post-translational modification.

Introduction to TAK1 and its Activation Loop

TAK1, also known as MAP3K7, is a serine/threonine kinase that integrates signals from a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as Toll-like receptor (TLR) ligands.[1][2][3] Its activation is a key step in the signal transduction cascades leading to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38.[3][4]

The kinase activity of TAK1 is contingent upon the phosphorylation of specific residues within its activation loop, a region between kinase subdomains VII and VIII. This loop contains several conserved serine and threonine residues, with Thr187 being a principal site of autophosphorylation that is essential for TAK1's catalytic function. The phosphorylation of Thr187 is widely used as a biomarker for activated TAK1.

The Mechanism of TAK1 Activation via Thr187 Phosphorylation

The phosphorylation of TAK1 at Thr187 is a multi-step process involving the formation of a signaling complex, ubiquitination, and subsequent autophosphorylation.

The TAK1 Signalosome: Role of TAB1 and TAB2/3

In resting cells, TAK1 exists in a complex with TAK1-binding protein 1 (TAB1) and either TAB2 or TAB3. TAB1 binds constitutively to the N-terminus of TAK1, while TAB2 and TAB3 are recruited to the C-terminus in a stimulus-dependent manner. The formation of this heterotrimeric complex is a prerequisite for TAK1 activation. While TAB1 deficiency can dramatically impair TAK1 phosphorylation at Thr187 in response to TNF-α and IL-1β, it has minor effects on the downstream activation of NF-κB, suggesting a complex regulatory role.

The Role of K63-linked Polyubiquitination

Upon cellular stimulation by ligands such as TNF-α or IL-1β, receptor-associated proteins, including TNF receptor-associated factor 6 (TRAF6), are activated. TRAF6, an E3 ubiquitin ligase, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the synthesis of K63-linked polyubiquitin chains. These polyubiquitin chains act as a scaffold, recruiting the TAK1-TAB2/3 complex to the site of receptor signaling. The binding of TAB2/3 to these ubiquitin chains is thought to induce a conformational change in the TAK1 complex, facilitating its activation.

Autophosphorylation at Threonine 187

The recruitment and conformational change of the TAK1 complex trigger its intermolecular autophosphorylation at Thr187 within the activation loop. This phosphorylation event is essential for the kinase activity of TAK1. Mutation of Thr187 to alanine (T187A) results in an inactive kinase, highlighting the critical nature of this modification. Following the initial phosphorylation at Thr187, other residues within the activation loop, such as Thr184 and Ser192, are also phosphorylated, contributing to the full activation of the kinase.

Downstream Signaling Pathways Activated by p-Thr187 TAK1

Once activated through Thr187 phosphorylation, TAK1 phosphorylates and activates several downstream targets, leading to the activation of major inflammatory and stress-response pathways.

The NF-κB Pathway

Activated TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO. The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and anti-apoptotic genes.

The MAPK Pathways (JNK and p38)

In addition to the NF-κB pathway, activated TAK1 also phosphorylates and activates MAPK kinases (MKKs), including MKK4/7 and MKK3/6. MKK4/7, in turn, phosphorylate and activate JNK, while MKK3/6 activate p38 MAPK. The JNK and p38 pathways regulate the activity of various transcription factors, such as AP-1, which are involved in inflammation, apoptosis, and cell differentiation.

Regulation and Deactivation of p-Thr187 TAK1

The phosphorylation of TAK1 at Thr187 is a transient event, and its dephosphorylation is crucial for terminating the inflammatory signal and maintaining cellular homeostasis. Several protein phosphatases have been identified as negative regulators of TAK1 activity.

-

Protein Phosphatase 2A (PP2A): PP2A has been shown to directly interact with and dephosphorylate TAK1 at Thr187, thereby inactivating the kinase.

-

Protein Phosphatase 6 (PP6): PP6 is another phosphatase that has been demonstrated to down-regulate TAK1 kinase activation by dephosphorylating Thr187 in the context of IL-1 signaling.

-

Dual-specificity phosphatase 14 (DUSP14): DUSP14 can associate with and dephosphorylate TAK1 at Thr187, leading to the inhibition of TNF-α- or IL-1β-induced NF-κB activation.

Data Presentation: Quantitative Analysis of TAK1 Phosphorylation

The following tables summarize quantitative data related to TAK1 phosphorylation at Threonine 187 from various studies.

Table 1: Stimulus-Induced Phosphorylation of TAK1 at Thr187

| Cell Line | Stimulus | Concentration | Time Point | Fold Increase in p-Thr187 TAK1 | Reference |

| HeLa | TNF-α | 20 ng/mL | 5 min | Significant induction | |

| 293IL-1R | IL-1β + Calyculin A | Not specified | 10 min | Marked increase | |

| Mesangial Cells | Okadaic Acid | 100 nM | 30 min | ~3.5-fold |

Table 2: Effect of Mutations and Inhibitors on TAK1 Activity

| Experimental Condition | Effect on TAK1 p-Thr187 | Downstream Effect | Reference |

| TAK1 T187A mutant | Abolished phosphorylation | Inactivation of TAK1 kinase activity | |

| TAK1 S192A mutant | Abolished phosphorylation | Inactivation of TAK1 kinase activity | |

| p38 inhibitor (SB203580) | Enhanced TNF-α-induced phosphorylation | Enhanced TAK1 kinase activity | |

| TAK1 inhibitor (5Z-7-oxozeaenol) | Strongly inhibited phosphorylation | Inhibition of NF-κB and MAPK pathways |

Experimental Protocols

Immunoprecipitation and Western Blotting for Phospho-TAK1 (Thr187)

This protocol describes the immunoprecipitation of total TAK1 followed by Western blot analysis to detect its phosphorylation at Thr187.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-TAK1 antibody for immunoprecipitation

-

Anti-phospho-TAK1 (Thr187) antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the desired stimulus. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose beads for 30 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-TAK1 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Bead Binding: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-TAK1 (Thr187) antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.

In Vitro Kinase Assay for TAK1 Activity

This protocol measures the kinase activity of immunoprecipitated or recombinant TAK1 using a substrate such as MKK6.

Materials:

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Recombinant inactive MKK6 (or other suitable substrate)

-

[γ-³²P]ATP or cold ATP for non-radioactive assays

-

Immunoprecipitated TAK1 or recombinant TAK1/TAB1 complex

-

SDS-PAGE gels and autoradiography film or phospho-specific antibodies for detection

Procedure:

-

Immunoprecipitation (if using endogenous TAK1): Immunoprecipitate TAK1 from cell lysates as described in Protocol 6.1, but perform the final wash with kinase assay buffer.

-

Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated TAK1 beads or recombinant TAK1/TAB1 with the kinase assay buffer, recombinant MKK6, and ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Detection:

-

Radioactive: Separate the proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film to visualize the phosphorylated MKK6.

-

Non-Radioactive: Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-MKK6).

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a downstream effector of TAK1 signaling.

Materials:

-

Cells transiently or stably expressing an NF-κB-driven luciferase reporter construct

-

A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection and Treatment: Transfect cells with the NF-κB luciferase reporter and the control reporter plasmid. After 24-48 hours, treat the cells with the desired stimulus to activate the TAK1-NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate (which quenches the firefly signal) and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity in stimulated cells compared to unstimulated cells reflects the activation of the NF-κB pathway.

Visualizations: Signaling Pathways and Workflows

TAK1 Activation and Downstream Signaling Pathway

Caption: TAK1 signaling pathway initiated by pro-inflammatory cytokines.

Experimental Workflow for Studying TAK1 Phosphorylation

Caption: Workflow for analyzing TAK1 phosphorylation and activity.

Conclusion

The phosphorylation of TAK1 at threonine 187 is a cornerstone of its activation, serving as a critical switch that unleashes its downstream signaling capabilities. A thorough understanding of the mechanisms governing this phosphorylation event, the subsequent signaling cascades, and the methods to study them is paramount for researchers in the fields of immunology, oncology, and drug development. This technical guide provides a comprehensive overview of the pivotal role of p-Thr187 TAK1 and offers detailed protocols to facilitate further investigation into this key inflammatory mediator. The continued exploration of TAK1 signaling holds significant promise for the development of novel therapeutic strategies targeting a range of human diseases.

References

- 1. Critical roles of threonine 187 phosphorylation in cellular stress-induced rapid and transient activation of transforming growth factor-beta-activated kinase 1 (TAK1) in a signaling complex containing TAK1-binding protein TAB1 and TAB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 3. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging role of TAK1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Studies of the Antifungal Agent TAK-187: A Technical Overview

Introduction

TAK-187 is a triazole antifungal agent developed by Takeda Pharmaceutical Company. As the (1R,2R)-1 stereoisomer of a series of optically active azoles, it was identified as the most potent derivative.[1] Early research into TAK-187 focused on its efficacy against pathogenic fungi, particularly Cryptococcus neoformans and Candida albicans. Its mechanism of action, like other triazoles, involves the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis. Despite promising initial findings, the clinical development of TAK-187 was discontinued. This technical guide provides a detailed overview of the discovery and initial studies of TAK-187, focusing on its antifungal activity, mechanism of action, and the experimental protocols used in its early evaluation.

Antifungal Activity of TAK-187

Initial studies demonstrated the potent in vitro and in vivo activity of TAK-187 against clinically significant fungal pathogens.

In Vitro Susceptibility Testing

The in vitro antifungal activity of TAK-187 was assessed against multiple isolates of Cryptococcus neoformans, including strains with resistance to fluconazole. The results indicated that TAK-187 exhibited significantly greater potency than fluconazole.

Table 1: In Vitro Activity of TAK-187 against Cryptococcus neoformans

| Parameter | Observation | Reference |

|---|---|---|

| MICs | At least eightfold lower than those of fluconazole. | [2] |

| MFCs | ≤ 4 µg/ml for most isolates. |[2] |

In Vivo Efficacy

The in vivo efficacy of TAK-187 was evaluated in a rabbit model of cryptococcal meningitis, where it demonstrated therapeutic effectiveness even with intermittent dosing.

Table 2: In Vivo Efficacy of TAK-187 in a Rabbit Model of Cryptococcal Meningitis

| Dosing Regimen | Outcome | Reference |

|---|

| Two doses given 7 days apart | As effective as daily treatment with fluconazole. |[2] |

Mechanism of Action: Inhibition of Sterol Biosynthesis

TAK-187 exerts its antifungal effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This mechanism is characteristic of triazole antifungal agents.

Target: Lanosterol 14α-demethylase

Triazoles, including TAK-187, specifically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane structure and function. Studies on Candida albicans confirmed that TAK-187 has a strong and selective inhibitory effect on sterol synthesis.[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of TAK-187.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of TAK-187 were likely determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, a standard practice for antifungal susceptibility testing.

Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: TAK-187 is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

-

MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate. The plates are incubated at 35°C for 48-72 hours. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum.

In Vivo Rabbit Model of Cryptococcal Meningitis

The in vivo efficacy of TAK-187 was assessed in an established rabbit model of cryptococcal meningitis.

Protocol:

-

Immunosuppression: Rabbits are immunosuppressed with corticosteroids to establish a consistent and progressive infection.

-

Infection: A standardized inoculum of Cryptococcus neoformans is injected directly into the cisterna magna of the immunosuppressed rabbits.

-

Treatment: At a predetermined time post-infection, treatment with TAK-187 or a comparator drug (e.g., fluconazole) is initiated.

-

Monitoring: Cerebrospinal fluid (CSF) is collected at various time points to monitor the fungal burden (colony-forming units per milliliter).

-

Endpoint: The primary endpoint is the reduction in the number of viable fungal cells in the CSF over the course of treatment.

Visualizations

Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the step inhibited by triazole antifungals like TAK-187.

Caption: Fungal Ergosterol Biosynthesis Pathway and the Site of Action of TAK-187.

Experimental Workflow for the Rabbit Model of Cryptococcal Meningitis

The following diagram outlines the key steps in the in vivo evaluation of TAK-187.

Caption: Workflow of the In Vivo Rabbit Model for Cryptococcal Meningitis.

Conclusion and Discontinuation

The initial studies of TAK-187 revealed it to be a potent antifungal agent with a clear mechanism of action and promising in vivo efficacy. Its activity against fluconazole-resistant strains of C. neoformans suggested it could have been a valuable addition to the antifungal armamentarium. However, despite these encouraging early results, the clinical development of TAK-187 was ultimately discontinued. A definitive, publicly available statement from Takeda Pharmaceutical detailing the specific reasons for this decision could not be located in the course of this review. The discontinuation of a drug candidate can be due to a variety of factors, including but not limited to unforeseen toxicity, unfavorable pharmacokinetic properties in humans, or strategic business decisions. While the initial scientific data on TAK-187 was positive, these subsequent hurdles likely prevented its progression to clinical use.

References

- 1. Optically active antifungal azoles. VII. Synthesis and antifungal activity of stereoisomers of 2-[(1R,2R)-2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl) propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazo lone (TAK-187) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo efficacy of the triazole TAK-187 against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Threonine 187 Phosphorylation in TAK1-Mediated Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial signaling node in a multitude of cellular processes.[1][2] Its activation is a key event in response to a wide array of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), as well as ligands for Toll-like receptors (TLRs).[1][3] A pivotal event in the activation of TAK1 is the phosphorylation of a specific threonine residue, Thr187, located within its activation loop.[4] This phosphorylation event, often an autophosphorylation but also subject to regulation by other kinases and phosphatases, unleashes the catalytic activity of TAK1, leading to the initiation of downstream signaling cascades that profoundly impact cellular function, including inflammation, immunity, cell survival, and apoptosis. This technical guide provides a comprehensive overview of the cellular consequences of TAK1 Thr187 phosphorylation, with a focus on the underlying signaling pathways, experimental methodologies to study this post-translational modification, and its implications for drug development.

TAK1 Activation and the Centrality of Thr187 Phosphorylation

The activation of TAK1 is a tightly regulated process involving its association with TAK1-binding proteins (TABs), namely TAB1, TAB2, and TAB3. The formation of the TAK1-TABs complex is a prerequisite for its activation. Upon stimulation by various signals, TAK1 undergoes autophosphorylation at several residues within its activation loop, with Thr187 being a key site. Phosphorylation at Thr187, often occurring alongside phosphorylation at Thr184 and Ser192, is essential for the kinase activity of TAK1. While TAB1 deficiency can almost completely abolish TAK1 kinase activity, it has minor effects on Thr187 phosphorylation in response to TNFα and IL-1β, suggesting that Thr187 phosphorylation can be sufficient for the activation of downstream NF-κB and MAPK pathways.

The significance of Thr187 phosphorylation is underscored by the fact that its mutation to alanine (T187A) results in an inactive kinase. Conversely, the phosphorylation of this residue is a transient event, with phosphatases such as dual-specificity phosphatase 14 (DUSP14) acting to dephosphorylate Thr187 and thereby terminate TAK1 signaling. Other kinases, like tumor progression locus 2 (TPL2), can also directly phosphorylate TAK1 at Thr187 in response to specific stimuli like IL-17.

Downstream Signaling Pathways Activated by p-Thr187 TAK1

Phosphorylation of TAK1 at Thr187 triggers the activation of two major downstream signaling pathways: the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38.

NF-κB Activation

Activated TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of target genes involved in inflammation, immunity, and cell survival.

MAPK Activation

In addition to activating the NF-κB pathway, phosphorylated TAK1 also activates the JNK and p38 MAPK cascades. It achieves this by phosphorylating and activating the upstream MAPK kinases (MAPKKs), MKK4/7 for the JNK pathway and MKK3/6 for the p38 pathway. Activated JNK and p38 then phosphorylate a variety of transcription factors, such as c-Jun (a component of AP-1) and ATF2, respectively, leading to the regulation of gene expression involved in cellular stress responses, apoptosis, and inflammation.

Cellular Consequences of TAK1 Thr187 Phosphorylation

The activation of NF-κB and MAPK pathways downstream of p-Thr187 TAK1 has profound consequences for cellular function.

| Cellular Process | Key Downstream Effectors | Cellular Outcome | References |

| Inflammation | NF-κB, JNK, p38 | Production of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) and chemokines. | |

| Immune Response | NF-κB, JNK, p38 | Activation of innate and adaptive immune cells; regulation of immune responses to pathogens. | |

| Cell Survival | NF-κB | Upregulation of anti-apoptotic proteins (e.g., cIAPs, Bcl-xL). | |

| Apoptosis | JNK, p38 | Can promote apoptosis under certain cellular contexts, contributing to the removal of damaged or infected cells. | |

| Cell Proliferation & Differentiation | MAPKs | Regulation of cell cycle progression and differentiation in various cell types. | |

| Autophagic Cell Death | S6K1 | TAK1 can induce cytotoxic autophagic cell death by inhibiting the phosphorylation of p70 S6 kinase 1. |

Experimental Protocols for Studying TAK1 Thr187 Phosphorylation

A variety of experimental techniques are employed to investigate the phosphorylation of TAK1 at Thr187 and its functional consequences.

Immunoblotting for Phospho-TAK1 (Thr187)

This is the most common method to detect the phosphorylation status of TAK1.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for TAK1 phosphorylated at Thr187 (p-TAK1 Thr187). A primary antibody against total TAK1 is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vitro Kinase Assay

This assay directly measures the kinase activity of TAK1.

Methodology:

-

Immunoprecipitation: TAK1 is immunoprecipitated from cell lysates using an antibody against total TAK1.

-

Kinase Reaction: The immunoprecipitated TAK1 is incubated with a substrate (e.g., recombinant MKK6 or myelin basic protein), ATP, and a kinase reaction buffer.

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected by immunoblotting with a phospho-specific antibody against the substrate or by incorporating radiolabeled ATP ([γ-³²P]ATP) and detecting the radioactivity of the substrate.

-

Commercial Kits: Several commercial kits, such as the TAK1-TAB1 Kinase Assay Kit, are available and typically use a luminescence-based method to measure ADP production, which is proportional to kinase activity.

Site-Directed Mutagenesis

This technique is used to confirm the functional importance of Thr187 phosphorylation.

Methodology:

-

Plasmid Construction: A plasmid encoding TAK1 with a threonine-to-alanine mutation at position 187 (TAK1 T187A) is generated.

-

Transfection: The wild-type TAK1 and TAK1 T187A mutant plasmids are transfected into cells.

-

Functional Assays: The effects of the mutation on downstream signaling (e.g., NF-κB reporter assay, immunoblotting for downstream kinase phosphorylation) are assessed. A lack of activation with the T187A mutant confirms the critical role of this phosphorylation site.

Visualizing TAK1 Signaling and Experimental Workflows

Signaling Pathway of TAK1 Activation and Downstream Cascades

Caption: TAK1 signaling cascade initiated by Thr187 phosphorylation.

Experimental Workflow for Analyzing TAK1 Phosphorylation and Activity

Caption: Workflow for assessing TAK1 phosphorylation and activity.

Conclusion and Future Directions

The phosphorylation of TAK1 at Thr187 is a critical regulatory event that unleashes its kinase activity and initiates downstream signaling cascades with far-reaching cellular consequences. A thorough understanding of this process is essential for researchers in inflammation, immunology, and cancer biology. For drug development professionals, TAK1 represents a promising therapeutic target. The development of small molecule inhibitors that specifically target the active, Thr187-phosphorylated form of TAK1 could offer a novel approach for the treatment of a variety of inflammatory diseases and cancers. Future research will likely focus on further elucidating the complex regulatory mechanisms governing Thr187 phosphorylation, including the interplay with other post-translational modifications and the identification of novel upstream regulators and downstream substrates. Such studies will undoubtedly provide deeper insights into the multifaceted roles of TAK1 in health and disease and pave the way for the development of more effective and targeted therapies.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical roles of threonine 187 phosphorylation in cellular stress-induced rapid and transient activation of transforming growth factor-beta-activated kinase 1 (TAK1) in a signaling complex containing TAK1-binding protein TAB1 and TAB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on TAK-187 for Trypanosomal Infections: A Technical Guide

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America. The limitations of existing treatments, including their toxic side effects and variable efficacy, have driven the search for novel therapeutic agents. In the early 2000s, azole antifungals, known for their inhibition of sterol biosynthesis, emerged as a promising class of compounds for evaluation against T. cruzi. This technical guide focuses on the early research conducted on TAK-187, an experimental triazole, and its potential as a trypanocidal agent.

Core Findings

Early investigations revealed that TAK-187 exhibits potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The primary mechanism of action for TAK-187 is the inhibition of the parasite's sterol C14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] This disruption of sterol production leads to impaired membrane function and ultimately, parasite death.

Quantitative Data Summary

The efficacy of TAK-187 against Trypanosoma cruzi has been quantified in both in vitro and in vivo studies. The following tables summarize the key findings from early research.

In Vitro Activity of TAK-187 against Trypanosoma cruzi

| Parameter | T. cruzi Stage | Concentration | Reference |

| Minimal Inhibitory Concentration (MIC) | Epimastigote | 0.3-1 µM | [1] |

| Minimal Inhibitory Concentration (MIC) | Intracellular Amastigote | 1 nM | [1] |

In Vivo Efficacy of TAK-187 in a Murine Model of Acute Chagas Disease

| T. cruzi Strain | Dosage | Administration | Survival Rate | Parasitological Cure Rate | Reference |

| Tulahuen | 20 mg/kg | Orally, every other day | 100% | 60-100% | [1] |

| Multiple Strains | 10-20 mg/kg | Orally, every other day | 80-100% | 80-100% | [1] |

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimal inhibitory concentration (MIC) of TAK-187 against the epimastigote and intracellular amastigote forms of Trypanosoma cruzi.

Protocol for Epimastigotes:

-

T. cruzi epimastigotes were cultured in a suitable liquid medium (e.g., LIT medium) supplemented with fetal bovine serum.

-

The parasites were incubated at 28°C.

-

TAK-187 was dissolved in an appropriate solvent (e.g., DMSO) and added to the parasite cultures at various concentrations.

-

The cultures were incubated for a defined period (e.g., 72-96 hours).

-

The MIC was determined as the lowest concentration of TAK-187 that completely inhibited parasite growth, as assessed by microscopic observation or a colorimetric assay (e.g., MTT assay).

Protocol for Intracellular Amastigotes:

-

A suitable host cell line (e.g., Vero cells or J774 macrophages) was seeded in multi-well plates and cultured to form a monolayer.

-

The cell monolayers were infected with trypomastigote forms of T. cruzi.

-

After an incubation period to allow for parasite invasion and transformation into amastigotes, the extracellular parasites were removed by washing.

-

Fresh culture medium containing serial dilutions of TAK-187 was added to the infected cells.

-

The plates were incubated for a specified duration (e.g., 48-72 hours).

-

The MIC was determined by quantifying the number of intracellular amastigotes in treated versus untreated cells, typically by microscopic counting after fixation and staining (e.g., with Giemsa stain).

In Vivo Efficacy Studies in a Murine Model

Objective: To evaluate the efficacy of TAK-187 in treating acute and chronic Trypanosoma cruzi infection in mice.

Protocol:

-

Mice (e.g., Swiss albino or BALB/c) were infected with a specific strain of T. cruzi (e.g., Tulahuen) via intraperitoneal injection of blood-form trypomastigotes.

-

Treatment with TAK-187 was initiated at a defined time post-infection.

-

TAK-187 was administered orally at specified doses and frequencies (e.g., 10-20 mg/kg every other day).

-

Parasitemia was monitored throughout the experiment by microscopic examination of fresh blood samples.

-

Survival of the infected and treated mice was recorded daily.

-

Parasitological cure was assessed at the end of the experiment by methods such as hemoculture, polymerase chain reaction (PCR) on blood and tissues, and serological assays to detect anti-T. cruzi antibodies.

Visualizations

Mechanism of Action of TAK-187

Caption: Mechanism of action of TAK-187 in T. cruzi.

In Vivo Experimental Workflow

Caption: Workflow for in vivo efficacy studies of TAK-187.

References

Methodological & Application

Detecting Activated TAK1: A Guide to Western Blot Analysis of Phospho-TAK1 (Thr187)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide for the detection of phosphorylated Transforming Growth Factor-β-activated kinase 1 (TAK1) at threonine 187 (Thr187) using Western blotting. Phosphorylation at this site is a critical event in the activation of TAK1, a key signaling molecule in inflammatory and immune responses. Accurate and reliable detection of phospho-TAK1 (Thr187) is essential for studying signaling pathways, screening for potential therapeutic agents, and understanding disease mechanisms.

Introduction

TAK1, also known as MAP3K7, is a serine/threonine kinase that plays a central role in mediating signals from various stimuli, including cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), as well as Toll-like receptor (TLR) ligands.[1] Upon stimulation, TAK1 undergoes autophosphorylation within its activation loop at threonine residues 184 and 187, which is essential for its kinase activity.[1][2][3][4] Activated TAK1 then phosphorylates downstream targets, leading to the activation of major signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The phosphorylation of Thr187 is a hallmark of TAK1 activation, making its specific detection a valuable tool for assessing the activation status of these critical signaling pathways. This application note provides a comprehensive protocol for the detection of phospho-TAK1 (Thr187) by Western blot, including sample preparation, electrophoresis, antibody incubation, and detection, along with important considerations for working with phosphorylated proteins.

TAK1 Signaling Pathway

The diagram below illustrates the central role of TAK1 phosphorylation in inflammatory signaling pathways. Upon ligand binding to receptors like IL-1R or TLRs, a signaling cascade is initiated, leading to the recruitment of adaptor proteins like TAB1 and TAB2 to TAK1. This association facilitates the autophosphorylation and activation of TAK1 at Thr187. Activated TAK1 then phosphorylates and activates the IKK complex (leading to NF-κB activation) and MKKs (leading to JNK and p38 MAPK activation).

References

- 1. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-TAK1 (Thr187) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Critical roles of threonine 187 phosphorylation in cellular stress-induced rapid and transient activation of transforming growth factor-beta-activated kinase 1 (TAK1) in a signaling complex containing TAK1-binding protein TAB1 and TAB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorylation-dependent activation of TAK1 mitogen-activated protein kinase kinase kinase by TAB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Immunoprecipitation of Phosphorylated TAK1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a crucial serine/threonine kinase that functions as a central mediator in various signaling pathways. It plays a pivotal role in inflammation, immunity, and cell survival by responding to stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands.[1] Upon activation, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, and TAB3) and undergoes autophosphorylation at key residues within its activation loop, primarily Threonine-184 (Thr184) and Threonine-187 (Thr187).[2][3][4] Additionally, phosphorylation at Serine-412 (Ser412) has been identified as essential for the complete activation of TAK1 in response to proinflammatory signals. Activated TAK1 subsequently phosphorylates downstream kinases, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to the activation of the NF-κB and AP-1 transcription factors.

Studying the phosphorylation status of TAK1 is critical for understanding its activation state and its role in cellular processes and disease. Immunoprecipitation (IP) is a powerful technique to isolate phosphorylated TAK1 (p-TAK1) from cell lysates, allowing for subsequent analysis by methods such as Western blotting or kinase assays. This document provides a detailed protocol for the successful immunoprecipitation of phosphorylated TAK1.

TAK1 Signaling Pathway

The diagram below illustrates the activation of TAK1 by proinflammatory cytokines like IL-1β and TNF-α. Ligand binding to their respective receptors initiates a signaling cascade involving adaptor proteins like TRAF6, which catalyzes the K63-linked polyubiquitination of itself and other proteins. This recruits the TAK1/TAB complex, leading to TAK1 autophosphorylation at key threonine and serine residues and subsequent activation of the downstream NF-κB and MAPK signaling pathways.

Caption: TAK1 signaling pathway activated by proinflammatory cytokines.

Experimental Protocol: Immunoprecipitation of Phospho-TAK1

This protocol outlines the steps for immunoprecipitating phosphorylated TAK1 from cell lysates for subsequent analysis by Western blotting.

A. Materials and Reagents

-

Primary Antibodies:

-

Rabbit anti-Phospho-TAK1 (Ser412)

-

Rabbit anti-Phospho-TAK1 (Thr184/Thr187)

-

-

Beads: Protein A or Protein G Agarose/Magnetic Beads

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4.

-

Protease Inhibitor Cocktail (add fresh to lysis buffer before use)

-

3X SDS Sample Buffer: 187.5 mM Tris-HCl (pH 6.8), 6% w/v SDS, 30% glycerol, 150 mM DTT, 0.03% w/v bromophenol blue.

-

B. Cell Lysis and Protein Extraction

-

Culture and treat cells as required to induce TAK1 phosphorylation (e.g., stimulate with 10 ng/mL IL-1β or 100 ng/mL LPS for 10-30 minutes).

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 0.5-1.0 mL of ice-cold Cell Lysis Buffer (with freshly added protease inhibitors) per 10 cm plate.

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. This is your starting material.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

C. Immunoprecipitation

-

Dilute 500 µg to 1 mg of total cell lysate to a final volume of 500 µL with ice-cold Cell Lysis Buffer.

-

(Optional Pre-clearing Step): To reduce non-specific binding, add 20 µL of Protein A/G agarose bead slurry to the lysate. Incubate with gentle rocking for 30-60 minutes at 4°C. Centrifuge at 2,500 rpm for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 1-2 µg of the primary phospho-TAK1 antibody (e.g., anti-p-Ser412) to the pre-cleared lysate.

-

Incubate with gentle rocking overnight at 4°C.

-

Add 20-30 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

-

Incubate with gentle rocking for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation at 2,500 rpm for 30 seconds at 4°C. Carefully discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Cell Lysis Buffer. After each wash, pellet the beads and discard the supernatant. Ensure the final wash is completely removed.

D. Elution and Sample Preparation

-

After the final wash, resuspend the bead pellet in 30-40 µL of 3X SDS Sample Buffer.

-

Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to elute the protein and denature it.

-

Centrifuge at 14,000 x g for 1 minute to pellet the beads.

-

Carefully transfer the supernatant, which contains the immunoprecipitated p-TAK1, to a new tube.

-

The sample is now ready for analysis by SDS-PAGE and Western blotting.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the immunoprecipitation protocol.

| Parameter | Recommended Value | Notes |

| Cell Lysate | ||

| Starting Protein Amount | 500 µg - 1.0 mg | Adjust based on the expected expression level of p-TAK1. |

| Lysate Volume for IP | 500 µL | Dilute lysate with lysis buffer to reach this volume. |

| Antibody | ||

| Primary Antibody | 1-2 µg per IP | Optimal amount may need to be determined empirically. |

| Incubation Time | Overnight (12-16 hours) | Ensures maximal binding of antibody to the target protein. |

| Beads | ||

| Bead Slurry Volume | 20-30 µL (50% slurry) | Use Protein A for rabbit polyclonal antibodies. |

| Incubation Time | 2-4 hours | Time for beads to capture the antibody-protein complex. |

| Washes & Elution | ||

| Number of Washes | 3 - 5 times | Critical for reducing non-specific background. |

| Wash Buffer Volume | 1.0 mL per wash | Use the same lysis buffer as for the IP. |

| Elution Buffer Volume | 30 - 40 µL | 3X SDS Sample Buffer is used for direct elution for Western blot. |

Experimental Workflow Diagram

The diagram below provides a visual overview of the immunoprecipitation workflow, from cell preparation to final analysis.

Caption: Workflow for the immunoprecipitation of phosphorylated TAK1.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-TAK1 (Thr184/187) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-TAK1 (Thr187) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Phospho-TAK1 (Thr187) Antibody in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of phospho-TAK1 (Thr187) antibody in immunofluorescence applications. The phosphorylation of TAK1 at Threonine 187 is a critical activation event in response to various stimuli, including cytokines like IL-1 and TGF-β, making this antibody a valuable tool for studying inflammatory responses, developmental processes, and disease pathogenesis.

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a central role in multiple signaling pathways, including the NF-κB and MAPK pathways.[1][2][3] Activation of TAK1 is initiated by a variety of upstream signals, such as TGF-β, bone morphogenetic protein (BMP), and pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor (TNF).[1][2] A key step in TAK1 activation is its autophosphorylation at Threonine 187 (Thr187) within the activation loop. This phosphorylation event is crucial for its kinase activity and subsequent downstream signaling to MKK4, MKK3/6, and IKK, leading to the activation of JNK, p38 MAPK, and NF-κB, respectively.

The phospho-TAK1 (Thr187) antibody specifically recognizes this activated form of TAK1, allowing for the visualization of its subcellular localization and activation status within cells and tissues. This is particularly useful for researchers investigating signaling pathways involved in immunity, inflammation, apoptosis, and development.

Data Presentation

Antibody Specifications

| Feature | Description |

| Target | Phospho-TAK1 (Threonine 187) |

| Host Species | Rabbit |

| Clonality | Polyclonal or Monoclonal |

| Immunogen | Synthetic phosphopeptide corresponding to residues surrounding Thr187 of human TAK1. |

| Specificity | Detects endogenous levels of TAK1 only when phosphorylated at Threonine 187. |

| Species Reactivity | Human, Mouse, Rat. Other species may be predicted based on sequence homology. |

| Storage | Typically supplied in a buffer containing glycerol and should be stored at -20°C. Avoid repeated freeze-thaw cycles. |

Signaling Pathway

The following diagram illustrates the central role of TAK1 phosphorylation at Thr187 in response to upstream stimuli and its subsequent activation of downstream signaling cascades.

References

- 1. Phospho-TAK1 (Thr187) Antibody (#4536) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. Phospho-TAK1 (Thr184, Thr187) Monoclonal Antibody (K.846.3) (MA5-15073) [thermofisher.com]

- 3. Cell type-specific function of TAK1 in innate immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of ICRF-187 in Leukemia Cell Line Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICRF-187, also known as dexrazoxane, is a catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1][2] Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex, ICRF-187 and other bisdioxopiperazines prevent the enzyme from re-ligating cleaved DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][3] These characteristics make ICRF-187 a compound of interest in the study of leukemia, a cancer characterized by the rapid proliferation of abnormal white blood cells. This document provides detailed application notes and protocols for the use of ICRF-187 in leukemia cell line studies, summarizing key quantitative data and outlining experimental procedures.

Mechanism of Action

ICRF-187 exerts its cytotoxic effects on leukemia cells primarily through the inhibition of topoisomerase II. This inhibition disrupts DNA replication and repair, ultimately triggering cellular pathways that lead to cell death. In leukemia cell lines, this manifests as the induction of apoptosis and arrest of the cell cycle, primarily at the G2/M phase.[4]

Data Presentation: Cytotoxicity of ICRF-187 in Leukemia Cell Lines

The cytotoxic effect of ICRF-187 varies among different leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time | Reference |

| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but effective concentrations are in the low micromolar range. | 48h | |

| CEM | Acute Lymphoblastic Leukemia | Not explicitly stated, but the CEM/VM-1 subline was 3-fold more sensitive than the parent CEM line. | Not Specified | |

| HL-60 | Acute Promyelocytic Leukemia | IC50 values are similar to those for K562. | 48h |

Experimental Protocols

Cell Culture and Drug Preparation

Objective: To maintain healthy leukemia cell cultures for experimentation and to prepare ICRF-187 for treatment.

Materials:

-

Leukemia cell lines (e.g., K562, CEM, HL-60)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

ICRF-187 (Dexrazoxane) powder

-

Sterile dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

Protocol:

-

Culture leukemia cells in suspension in T-75 flasks with the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.

-

Prepare a stock solution of ICRF-187 (e.g., 10 mM) by dissolving the powder in DMSO.

-

Store the stock solution in aliquots at -20°C.

-

On the day of the experiment, thaw an aliquot of the ICRF-187 stock solution and dilute it to the desired final concentrations using the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

References

- 1. The catalytic DNA topoisomerase II inhibitor dexrazoxane (ICRF-187) induces differentiation and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by dexrazoxane (ICRF-187) through caspases in the absence of c-jun expression and c-Jun NH2-terminal kinase 1 (JNK1) activation in VM-26-resistant CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cell lines ic50: Topics by Science.gov [science.gov]

- 4. The cytokinetic and cytotoxic effects of ICRF-159 and ICRF-187 in vitro and ICRF-187 in human bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ICRF-187: A Potent Tool for Elucidating Topoisomerase II Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ICRF-187, also known as Dexrazoxane, is a catalytic inhibitor of topoisomerase II, a crucial enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase II poisons that stabilize the enzyme-DNA cleavage complex, ICRF-187 locks the enzyme in a closed clamp conformation around DNA, preventing ATP hydrolysis and subsequent DNA ligation. This unique mechanism of action makes ICRF-187 an invaluable tool for studying the multifaceted roles of topoisomerase II in cellular processes and a subject of interest in drug development. These application notes provide detailed protocols for utilizing ICRF-187 in various cellular assays to probe topoisomerase II function.

Mechanism of Action

ICRF-187 and its analogs are bisdioxopiperazine compounds that act as non-competitive inhibitors of topoisomerase II's ATPase activity. The binding of ICRF-187 to the N-terminal ATPase domain of topoisomerase II stabilizes the dimeric enzyme in a closed-clamp state, trapping the DNA within the complex without inducing double-strand breaks. This catalytic inhibition leads to a G2/M phase cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cells.

Data Presentation: Quantitative Effects of ICRF-187

The following tables summarize the cytotoxic and cell cycle effects of ICRF-187 on various human cancer cell lines.

Table 1: IC50 Values of ICRF-187 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| HeLa | Cervical Cancer | 129 | 48 | MTT |

| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Not specified |

| A549 | Lung Carcinoma | Not specified | Not specified | Not specified |

| HL-60 | Promyelocytic Leukemia | Not specified | Not specified | Not specified |

| CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified |

| CEM/VM-1 | Teniposide-resistant T-cell ALL | 3-fold more sensitive than CEM | Not specified | Not specified |

Note: The cytotoxicity of ICRF-187 is dependent on both drug concentration and the duration of exposure.[1]

Table 2: Effect of ICRF-187 on Cell Cycle Distribution

| Cell Line | ICRF-187 Concentration (µM) | Incubation Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Human Bone Marrow | 1.0 g/m² (in vivo) | 24 | Depleted | Depleted | Accumulation |

| Various Cancer Cell Lines | 1 - 4 | Not specified | Not specified | Not specified | Arrest |

Note: ICRF-187 treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of ICRF-187 on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

-

ICRF-187 (Dexrazoxane)

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of ICRF-187 in complete culture medium. Remove the medium from the wells and add 100 µL of the ICRF-187 dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve ICRF-187, typically DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the ICRF-187 concentration to determine the IC50 value.

Topoisomerase II Decatenation Assay

This in vitro assay assesses the inhibitory effect of ICRF-187 on the catalytic activity of topoisomerase II. The assay measures the ability of the enzyme to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)

-

ICRF-187

-

Stop solution/loading dye (e.g., 5% sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction includes:

-

2 µL 10X Topoisomerase II reaction buffer

-

200-300 ng kDNA

-

Varying concentrations of ICRF-187 (pre-incubate with the buffer and DNA if desired)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Enzyme Addition: Add 2 µL of purified topoisomerase IIα (e.g., 1-2 units) to each reaction tube. Include a no-enzyme control and a vehicle control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of stop solution/loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Data Analysis: Assess the degree of kDNA decatenation in the presence of different concentrations of ICRF-187 compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with ICRF-187.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

ICRF-187

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture dishes and treat with various concentrations of ICRF-187 for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Caption: Mechanism of ICRF-187 action on Topoisomerase II.

Caption: Workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for In Vitro Antifungal Activity Testing of TAK-187

Topic: In Vitro Assay for Testing TAK-187 Antifungal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the in vitro antifungal activity of TAK-187, a potent triazole antifungal agent. The primary assay described is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a standardized and widely accepted technique for assessing the efficacy of new antifungal compounds. While the initial query suggested TAK-187 is a β-(1,3)-D-glucan synthase inhibitor, current scientific literature identifies it as an inhibitor of fungal sterol biosynthesis. Therefore, the protocols and data presented herein are aligned with its established mechanism of action.

Introduction

TAK-187 is a triazole antifungal agent that has demonstrated significant in vitro and in vivo efficacy against a range of fungal pathogens.[1][2] Triazoles represent a major class of antifungal drugs that act by disrupting the integrity of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene or CYP51), which is a critical component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, TAK-187 compromises the fungal cell membrane's structure and function, leading to the inhibition of fungal growth. In vitro antifungal susceptibility testing is a cornerstone for the evaluation of new antifungal agents, providing essential data on their potency and spectrum of activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and reproducible assay for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Principle of the Assay

The in vitro antifungal activity of TAK-187 is determined by measuring its ability to inhibit the growth of a standardized fungal inoculum in a liquid medium. The broth microdilution method involves challenging the fungal isolate with a serial dilution of the antifungal agent in a 96-well microtiter plate. Following a specified incubation period, the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control. The endpoint can be determined visually or spectrophotometrically. This method allows for the quantitative assessment of the antifungal agent's potency and is essential for preclinical drug development and surveillance for the emergence of resistance.

Data Presentation

The following tables summarize the in vitro activity of TAK-187 against various fungal species as reported in the literature.

Table 1: In Vitro Activity of TAK-187 against Cryptococcus neoformans

| Isolate Type | Number of Isolates | TAK-187 MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |

| Fluconazole-Susceptible | Multiple | At least eightfold lower than fluconazole | - |

| Fluconazole-Resistant | Multiple | At least eightfold lower than fluconazole | - |

Data extracted from Schell et al., 1998.[1]

Table 2: In Vitro Activity of TAK-187 against Candida albicans

| Compound | IC50 (µM) for Sterol Synthesis Inhibition |

| TAK-187 | Potent inhibition observed |

Qualitative data indicating strong inhibitory effect on sterol synthesis in Candida albicans.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Yeasts (adapted from CLSI M27)

This protocol is suitable for testing the antifungal activity of TAK-187 against yeast species such as Candida albicans and Cryptococcus neoformans.

Materials and Reagents:

-

TAK-187

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile, disposable inoculation loops or swabs

-

Spectrophotometer or microplate reader (optional)

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35°C)

-

Fungal isolate(s) (e.g., Candida albicans ATCC 90028 as a quality control strain)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Preparation of TAK-187 Stock Solution:

-

Prepare a stock solution of TAK-187 in DMSO at a concentration of 1.6 mg/mL.

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Fungal Inoculum:

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working TAK-187 solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no drug), and well 12 will serve as a sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

Endpoint Determination (MIC):

-

The MIC is the lowest concentration of TAK-187 that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control in well 11.

-

The endpoint can be read visually or with a microplate reader at 530 nm.

-

Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (adapted from CLSI M38)

This protocol is suitable for testing the antifungal activity of TAK-187 against filamentous fungi such as Aspergillus fumigatus.

Materials and Reagents:

-

Same as for the yeast protocol, with the addition of sterile water containing 0.05% Tween 80.

Procedure:

-

Preparation of TAK-187 Stock Solution:

-

Follow the same procedure as for the yeast protocol.

-

-

Preparation of Fungal Inoculum:

-

Grow the fungal isolate on an SDA plate at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension with a spectrophotometer to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Follow the same procedure as for the yeast protocol.

-

-

Inoculation:

-

Add 100 µL of the final conidial suspension to wells 1 through 11.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 48-72 hours.

-

-

Endpoint Determination (MIC):

-

The MIC is the lowest concentration of TAK-187 that shows complete inhibition of growth as determined visually.

-

Mandatory Visualizations

Caption: Mechanism of action of TAK-187 on the fungal ergosterol biosynthesis pathway.

Caption: Experimental workflow for the broth microdilution antifungal susceptibility assay.

References

- 1. In vitro and in vivo efficacy of the triazole TAK-187 against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optically active antifungal azoles. VII. Synthesis and antifungal activity of stereoisomers of 2-[(1R,2R)-2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl) propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazo lone (TAK-187) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAK-187 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Phospho-TAK1 (Thr187) Antibody #4536

These experimental guidelines are designed for researchers, scientists, and drug development professionals utilizing the Phospho-TAK1 (Thr187) Antibody #4536. This document provides detailed application notes, experimental protocols, and visual representations of signaling pathways and workflows.

Product Information

-

Target: TAK1 phosphorylated at Threonine 187

-

Specificity: Detects endogenous levels of TAK1 only when phosphorylated at threonine 187.[1][2]

-

Molecular Weight: 82 kDa[1]

-

Purification: The antibody is produced by immunizing animals with a synthetic phosphopeptide corresponding to residues surrounding Thr187 of human TAK1. It is then purified by protein A and affinity chromatography.

-

Storage: Supplied in 10 mM sodium HEPES (pH 7.5), 150 mM NaCl, 100 µg/ml BSA and 50% glycerol. Store at –20°C and do not aliquot the antibody.

Quantitative Data Summary

The following tables summarize the recommended starting dilutions and key reagents for various applications. It is important to note that the optimal dilution should be determined empirically for each specific experimental setup.

Table 1: Recommended Antibody Dilutions

| Application | Recommended Starting Dilution | Species Reactivity (Confirmed) |

| Western Blotting (WB) | 1:1000 | Human |

Note: While the manufacturer, Cell Signaling Technology (CST), has only validated this specific antibody for Western Blotting, similar Phospho-TAK1 (Thr187) antibodies from other suppliers have been used for other applications. These are provided for informational purposes, and optimization would be required.

Table 2: Alternative Antibody Dilutions (for similar p-TAK1 Thr187 antibodies from other vendors)

| Application | Recommended Starting Dilution |

| Western Blot (WB) | 1:500 - 1:2,000 |

| Immunohistochemistry (IHC) | 1:100 - 1:300 |

| ELISA | 1:10,000 |

Signaling Pathway

TAK1 (Transforming growth factor-β-activated kinase 1) is a key serine/threonine kinase in the MAP3K family. It acts as a central node integrating signals from various stimuli, including cytokines like TNFα and IL-1β, Toll-like receptors (TLRs), and the T-cell receptor (TCR). Activation of TAK1 involves its association with TAB1 and TAB2/3 and subsequent autophosphorylation at key residues, including Threonine 187 in its activation loop. Once activated, TAK1 phosphorylates and activates downstream kinases, primarily IKKs (leading to NF-κB activation) and MKKs (leading to JNK and p38 MAPK activation). These pathways regulate a wide array of cellular processes, including inflammation, immunity, and cell survival.

Caption: Simplified TAK1 signaling pathway leading to NF-κB and MAPK activation.

Experimental Protocols

A. Western Blotting

This protocol is optimized for the use of Phospho-TAK1 (Thr187) Antibody #4536.

Caption: Workflow for Western Blotting using Phospho-TAK1 (Thr187) Antibody.

1. Reagents

-

1X TBS (Tris-Buffered Saline): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl.

-

1X TBS-T (Wash Buffer): 1X TBS with 0.1% Tween® 20.

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in 1X TBS-T.

-

Primary Antibody Dilution Buffer: 5% w/v BSA in 1X TBS-T.

-

Cell Lysis Buffer: (e.g., RIPA Buffer) with added protease and phosphatase inhibitors.

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked.

-

Detection Reagent: Enhanced Chemiluminescence (ECL).

2. Procedure

-

Sample Preparation:

-

Treat cells with desired stimuli (e.g., IL-1β) to induce TAK1 phosphorylation.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE:

-

Load 20-40 µg of total protein per lane onto a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the Phospho-TAK1 (Thr187) Antibody #4536 to 1:1000 in Primary Antibody Dilution Buffer.

-

Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.

-

-

Washing:

-

Wash the membrane three times for 5 minutes each with 1X TBS-T.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.

-

-

Washing:

-

Repeat the wash step (Step 6).

-

-

Detection:

-

Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

-

-

Imaging:

-

Capture the chemiluminescent signal. The expected band for Phospho-TAK1 will be at approximately 82 kDa.

-

B. Immunoprecipitation (Adapted Protocol)

Disclaimer: This antibody is not validated for Immunoprecipitation (IP) by the manufacturer. This is a general protocol that should be optimized. For IP, it is often recommended to use a total protein antibody to pull down the target, followed by Western blotting with the phospho-specific antibody.

Caption: General workflow for Immunoprecipitation followed by Western Blot analysis.

1. Reagents

-

IP Lysis Buffer: A non-denaturing buffer such as 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors.

-

Protein A/G Agarose Beads

-

Control IgG: Normal Rabbit IgG.

2. Procedure

-

Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer.

-

Pre-clearing: Add 20 µL of Protein A/G agarose bead slurry to ~500 µg of cell lysate. Incubate for 30 minutes at 4°C with gentle rotation. Centrifuge and collect the supernatant.

-